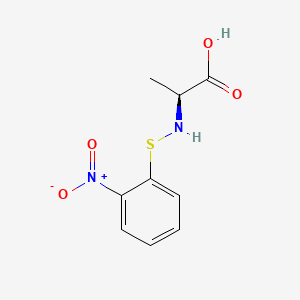
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is an organic compound characterized by the presence of a nitrophenyl group, a thioether linkage, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-nitrothiophenol with an appropriate halogenated amino acid derivative under basic conditions.
Amino Acid Coupling: The resulting thioether intermediate is then coupled with a protected amino acid, such as N-Boc-alanine, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo reduction to form the corresponding aminophenyl derivative.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Reduction of the nitro group: 2-aminophenylthioamino propanoic acid.
Substitution reactions: Various substituted thioether derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid exerts its effects depends on its target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl and thioether groups can interact with the enzyme’s active site residues, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
(S)-2-(((2-Nitrophenyl)thio)amino)butanoic acid: Similar structure but with a butanoic acid backbone.
(S)-2-(((2-Nitrophenyl)thio)amino)ethanoic acid: Similar structure but with an ethanoic acid backbone.
Uniqueness: (S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid is unique due to its specific combination of a nitrophenyl group, thioether linkage, and propanoic acid backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
5879-39-0 |
|---|---|
Molecular Formula |
C9H10N2O4S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
FELSXTCZSJSHHZ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















